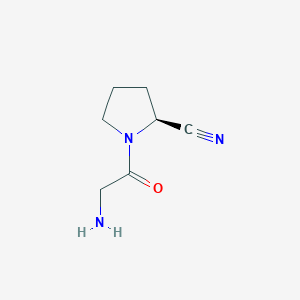

![molecular formula C12H13FN4 B1399693 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-30-6](/img/structure/B1399693.png)

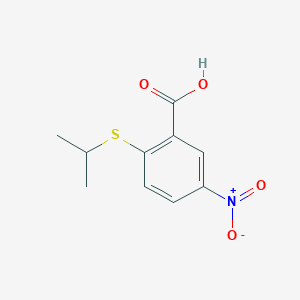

3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Descripción general

Descripción

“3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Medicinal Chemistry: c-Met Inhibition

This compound has been identified as a potential inhibitor of the c-Met protein kinase, which is implicated in various forms of cancer. The inhibition of c-Met can interfere with cancer cell growth and survival, making it a promising target for anticancer drug development .

Neuropharmacology: GABA A Modulation

The triazolopyrazine derivative exhibits activity as a GABA A receptor allosteric modulator. This suggests potential applications in treating neurological disorders, such as epilepsy, anxiety, and insomnia, by modulating inhibitory neurotransmission in the brain .

Polymer Chemistry: Solar Cell Applications

Incorporation into polymers for use in solar cells has been explored due to the compound’s structural properties. These polymers can enhance the efficiency of solar cells, contributing to the development of more sustainable energy sources .

Fluorescent Probes

The unique structure of triazolopyrazine derivatives allows them to be used as fluorescent probes. This application is valuable in biological research for tracking and imaging specific molecules or cellular components .

Enzyme Inhibition: BACE-1 Inhibitors

Research has shown that these compounds can act as inhibitors of BACE-1 (beta-secretase 1), an enzyme involved in the production of beta-amyloid peptides. Inhibiting BACE-1 is a therapeutic strategy for Alzheimer’s disease, aiming to reduce amyloid plaque formation .

Antimicrobial Agents

The structural motif of triazolopyrazine is known to possess antimicrobial properties. This makes it a candidate for the development of new antibacterial and antifungal agents, particularly in the face of rising antibiotic resistance .

Direcciones Futuras

The future directions for “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to better understand its chemical reactions and synthesis .

Mecanismo De Acción

Target of Action

The primary targets of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play crucial roles in cellular processes such as cell growth, survival, and angiogenesis .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. For instance, the inhibition of c-Met disrupts the hepatocyte growth factor (HGF) pathway, which is involved in cell growth and survival . Similarly, the inhibition of VEGFR-2 disrupts the vascular endothelial growth factor (VEGF) pathway, which is involved in angiogenesis .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUCZYBBJUGEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CC3=CC=C(C=C3)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734429 | |

| Record name | 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

1159553-30-6 | |

| Record name | 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

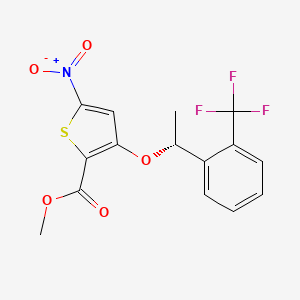

![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)

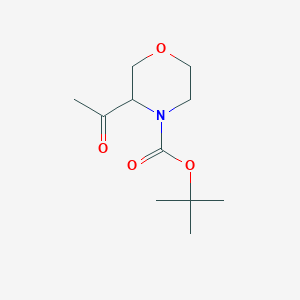

![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)